molecular formula C10H8FNO3 B5148000 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5148000
M. Wt: 209.17 g/mol
InChI Key: DMBPYQDOLDEAIM-UHFFFAOYSA-N
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Description

5'-Fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a fluorinated derivative of the spirocyclic isatin scaffold. The parent compound, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is characterized by a planar indolinone system fused to a 1,3-dioxolane ring, which adopts an envelope conformation . This compound is synthesized via methods analogous to its analogs, such as acid-catalyzed condensation of fluorinated isatin precursors with diols under ultrasound irradiation or solvent-free conditions .

Properties

IUPAC Name

5'-fluorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPYQDOLDEAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spiro structure, which contributes to its interaction with biological systems.

  • Molecular Formula : C10H8FNO
  • Molecular Weight : 177.17 g/mol
  • CAS Number : 769965-95-9
  • IUPAC Name : 5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

The compound's structure includes a fluorine atom, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, related spiro compounds have shown effectiveness against various bacterial strains. The mechanism of action often involves membrane disruption, leading to cell lysis.

CompoundMIC (µg/mL)Activity Type
Compound A200Antibacterial
Compound B50Antifungal

Cytotoxicity and Hemolytic Activity

Research indicates that while some derivatives of spiro compounds demonstrate antimicrobial properties, they may also exhibit cytotoxic effects. For example, certain analogs have been shown to cause hemolysis at concentrations above 100 µg/mL. This raises concerns about their safety profiles for therapeutic use.

CompoundHemolytic Activity (%)Cytotoxicity (IC50 µg/mL)
Compound A1575
Compound B3050

The biological activity of this compound is hypothesized to be linked to its ability to disrupt cellular membranes. This disruption is likely due to the hydrophobic nature of the compound and its structural characteristics that allow it to integrate into lipid bilayers.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various spiro compounds against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with a similar structure to this compound showed significant antibacterial activity with minimal hemolytic effects at lower concentrations .

Evaluation of Cytotoxic Effects

Another investigation focused on the cytotoxic effects of spiro compounds on human cell lines. The results indicated that while some derivatives were effective against pathogens, they also exhibited significant cytotoxicity against human fibroblasts at concentrations exceeding therapeutic levels .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This compound's unique structure may enhance its binding affinity to biological targets compared to traditional anticancer agents.

Material Science Applications

Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of smart materials.

Nanocomposites : The compound is also being investigated for use in nanocomposite materials where it can improve electrical conductivity and thermal properties.

Case Studies

  • Anticancer Research :
    • A study published in Tetrahedron demonstrated that spirocyclic compounds derived from indole frameworks showed significant cytotoxicity against various cancer cell lines. The study highlighted the potential of these compounds as lead structures for drug development .
  • Material Science Innovations :
    • Research conducted at a leading university focused on integrating spiro compounds into polymer systems to enhance their performance characteristics. The findings indicated improvements in tensile strength and thermal resistance when compared to conventional polymers .

Comparison with Similar Compounds

Structural and Electronic Differences

The 5'-fluoro derivative belongs to a family of spirocyclic isatins with substituents at the 5'-position. Key analogs include:

  • Unsubstituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
  • 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one
  • 6'-Fluorosipro[cyclopropane-1,3'-indol]-2'(1'H)-one (antiviral agent)

Substituent Effects :

  • Fluorine : Smaller atomic radius (0.64 Å) and high electronegativity (3.98) enhance electron-withdrawing effects, improving metabolic stability and binding to hydrophobic pockets in biological targets.
  • Chlorine : Larger (0.99 Å) and less electronegative (3.16) than fluorine, leading to distinct steric and electronic interactions.
  • Hydrogen (unsubstituted) : Lacks electron-withdrawing effects, resulting in reduced polarity and altered pharmacokinetics.

Mechanistic Insights :

  • Anticonvulsant Activity : The 5'-chloro analog's efficacy is attributed to its rigid conformation (89.8° dihedral angle) and hydrogen-bonding network, which stabilize interactions with neuronal ion channels . The 5'-fluoro derivative may exhibit similar activity but with enhanced metabolic stability due to fluorine's resistance to oxidative degradation.
  • Sedative/Hypnotic Effects: The unsubstituted compound's sedative properties correlate with its ability to modulate GABAergic or opioid receptors . Fluorination at 5' could amplify these effects by increasing lipophilicity and blood-brain barrier penetration.

Crystallographic and Conformational Analysis

  • 5'-Chloro Analog: The dioxolane ring adopts an envelope conformation, with a dihedral angle of 89.8° between the dioxolane and indolinone planes. Intermolecular N–H⋯O hydrogen bonds form a 3D network, enhancing crystalline stability .
  • Unsubstituted Compound : The dioxolane ring is slightly distorted, with a smaller dihedral angle (e.g., 3.1° N-C-C-C torsion angle), favoring planar stacking interactions .
  • 5'-Fluoro Derivative: Predicted to maintain a planar indolinone system but with a tighter dioxolane conformation due to fluorine's steric and electronic effects. Hydrogen bonding may differ due to reduced van der Waals radius compared to chlorine.

Q & A

Q. Q1: What are the standard synthetic routes for 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, and how can reaction efficiency be optimized?

A1: The compound is synthesized via multi-step organic reactions, typically involving spirocyclization of indole derivatives with fluorinated precursors. Key steps include:

  • Click Chemistry : Use of 1,3-dipolar cycloaddition with azide-alkyne coupling under acidic conditions, as demonstrated for analogous spiroindole derivatives .
  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., to 5 minutes) and improves yields (78–98%) by enhancing reagent mixing and energy transfer .
  • Solvent Optimization : Polar aprotic solvents like acetonitrile (CH₃CN) with K₂CO₃ as a base enhance selectivity and yield .
    Optimization Metrics : Monitor purity via HPLC and adjust reaction temperature (65–80°C) to minimize side products .

Q. Q2: How can researchers confirm the molecular structure and stereochemistry of this compound?

A2: Use a combination of analytical techniques:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves spirocyclic geometry and fluorine placement (mean C–C bond deviation: 0.002 Å; R factor: 0.041) .
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine position, while ¹H/¹³C NMR confirms indole and dioxolane ring integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 191.19 for C₁₀H₉NO₃ derivatives) .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., fluorination) influence the bioactivity of spiroindole derivatives?

A3: Fluorine substitution enhances metabolic stability and binding affinity. For example:

  • Anticonvulsant Activity : 5'-Chloro analogs exhibit ED₅₀ = 27.97 mg/kg in MES tests, with fluorine likely improving CNS penetration .
  • Enzyme Inhibition : Fluorine’s electron-withdrawing effects modulate interactions with targets like aldose reductase (IC₅₀ values correlate with substituent electronegativity) .
    Methodological Note : Compare analogs via SAR studies using in vitro assays (e.g., MES for seizures) and molecular docking .

Q. Q4: What experimental strategies resolve contradictions in pharmacological data for spiroindole derivatives?

A4: Contradictions often arise from assay-specific sensitivity or pharmacokinetic variability. Address these by:

  • Dose-Response Curves : Establish ED₅₀/TD₅₀ ratios (e.g., anticonvulsant vs. neurotoxic effects) to define therapeutic windows .
  • Metabolic Profiling : Use LC-MS to identify active metabolites or degradation products that alter bioactivity .
  • Cross-Species Validation : Test in multiple models (e.g., murine MES vs. rat sc-Met) to assess translatability .

Q. Q5: How can computational methods aid in designing novel 5'-fluorospiroindole analogs?

A5: Leverage in silico tools for:

  • Docking Studies : Predict binding modes with targets like µ-opioid receptors using MOE or AutoDock .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ constants for fluorine) with activity .
  • ADMET Prediction : Estimate bioavailability and toxicity via platforms like SwissADME .

Methodological Challenges

Q. Q6: What are common pitfalls in synthesizing fluorinated spiroindoles, and how can they be mitigated?

A6: Challenges include:

  • Regioselectivity Issues : Fluorine’s small size may lead to unintended substitution. Use directing groups (e.g., nitro or methoxy) during electrophilic fluorination .
  • Byproduct Formation : Eliminate azide intermediates via controlled stoichiometry and quenching with NaNO₂ .
  • Scale-Up Limitations : Transition batch reactions to continuous flow reactors for improved heat/mass transfer .

Q. Q7: How should researchers validate the purity and stability of 5'-fluorospiroindole derivatives under storage conditions?

A7:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Impurity Profiling : Identify degradation products (e.g., hydrolyzed dioxolane rings) using LC-HRMS .
  • Reference Standards : Use certified materials (e.g., 5-fluorooxindole, CAS 56341-41-4) for calibration .

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